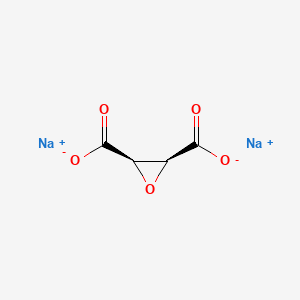
2,3-Oxiranedicarboxylic acid, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Oxiranedicarboxylic acid, disodium salt is a chemical compound with the molecular formula C₄H₂Na₂O₅. It is a white to light yellow solid that is soluble in water and has good stability and heat resistance . This compound is primarily used as a functional polymer additive in various industries, including coatings, adhesives, textiles, and paper pulp .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Oxiranedicarboxylic acid, disodium salt is synthesized through an epoxidation reaction. The process involves reacting 2,3-ethylenedicarboxylic acid with a base to form the corresponding sodium salt. This is followed by appropriate heating and pressure treatment to induce polymerization, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale epoxidation and polymerization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified and processed into a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Oxiranedicarboxylic acid, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxide ring in the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,3-Oxiranedicarboxylic acid, disodium salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Oxiranedicarboxylic acid, disodium salt involves its ability to undergo nucleophilic attack due to the strained three-membered oxirane ring. This makes the carbon-oxygen bond susceptible to nucleophilic attack, leading to the formation of new carbon-oxygen bonds. The presence of two carboxylic acid groups introduces polarity and hydrogen bonding potential, influencing the compound’s solubility and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2,3-Oxiranedicarboxylic acid homopolymer
- 2,3-Epoxysuccinic acid
- 2,3-Epoxysuccinic acid, dipotassium salt
- 2,3-Epoxysuccinic acid, monopotassium salt
Comparison: 2,3-Oxiranedicarboxylic acid, disodium salt is unique due to its specific combination of an epoxide ring and two carboxylic acid groups, which allows for versatile crosslinking and functionalization possibilities. This makes it particularly useful as a polymer additive in various industrial applications .
Propriétés
Numéro CAS |
36169-25-2 |
|---|---|
Formule moléculaire |
C4H2Na2O5 |
Poids moléculaire |
176.03 g/mol |
Nom IUPAC |
disodium;(2S,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;; |
Clé InChI |
BOOBCDRJMPBXQP-BZMHZNRSSA-L |
SMILES isomérique |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


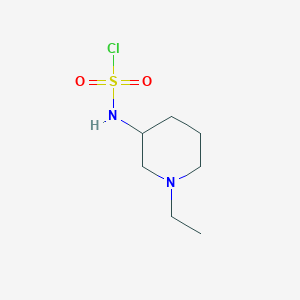
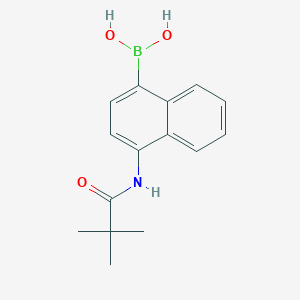
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
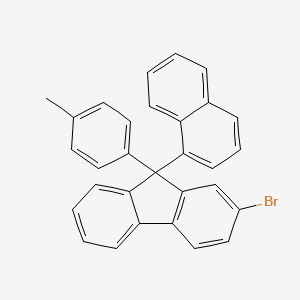


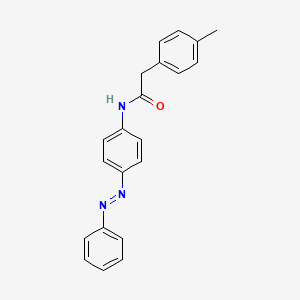
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
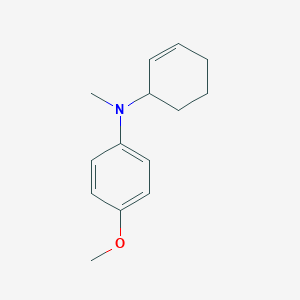
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
